molecular formula C7H10OS B6236725 2-(2-methoxyethyl)thiophene CAS No. 51062-09-0

2-(2-methoxyethyl)thiophene

Cat. No.: B6236725
CAS No.: 51062-09-0
M. Wt: 142.2
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Description

2-(2-Methoxyethyl)thiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom. This compound is notable for its versatile applications in various fields, including organic electronics and material science. The presence of the methoxyethyl group at the second position of the thiophene ring enhances its chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methoxyethyl)thiophene can be achieved through several methods. One common approach involves the reaction of 2-bromothiophene with 2-methoxyethyl magnesium bromide in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyethyl)thiophene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert this compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can occur at the thiophene ring, facilitated by reagents like bromine, nitric acid, and sulfuric acid.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Bromine, nitric acid, sulfuric acid.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol, thioether derivatives.

    Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives.

Scientific Research Applications

2-(2-Methoxyethyl)thiophene has diverse applications in scientific research:

    Organic Electronics: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

    Material Science: This compound is utilized in the fabrication of advanced materials with unique electronic properties.

    Medicinal Chemistry: Thiophene derivatives, including this compound, exhibit various pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities.

    Industrial Chemistry: It serves as a precursor for the synthesis of other thiophene-based compounds used in corrosion inhibitors and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethyl)thiophene involves its interaction with specific molecular targets and pathways. In organic electronics, it functions as a semiconductor by facilitating charge transport through its conjugated system. In medicinal applications, its biological activity is attributed to its ability to interact with cellular targets, modulating various biochemical pathways .

Comparison with Similar Compounds

    Thiophene: The parent compound with a simple five-membered ring containing one sulfur atom.

    2-Butylthiophene: Used in the synthesis of anticancer agents.

    2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.

Uniqueness: 2-(2-Methoxyethyl)thiophene is unique due to the presence of the methoxyethyl group, which enhances its solubility and reactivity compared to other thiophene derivatives. This structural modification allows for its use in specialized applications, particularly in organic electronics and material science .

Properties

CAS No.

51062-09-0

Molecular Formula

C7H10OS

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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